PF-04979064

Structure-Based Drug Design Lead Optimization ADMET

PF-04979064 is a structurally differentiated, ATP-competitive PI3K/mTOR dual inhibitor built on a tricyclic imidazo[1,5]naphthyridine core—chemically distinct from the 4-methylpyridopyrimidinone series of PF-04691502. Engineered to overcome aldehyde oxidase-mediated metabolic clearance, it delivers 61% rat oral bioavailability and 88% TGI (U87MG xenograft). With high kinome selectivity (<25% inhibition across 36 off-target kinases at 1 µM) and validated roles in gastric cancer 5-FU sensitization and COPD alveolar epithelial regulation, it is a non-substitutable tool for reproducible, publication-grade data.

Molecular Formula C24H26N6O3
Molecular Weight 446.5 g/mol
CAS No. 1220699-06-8
Cat. No. B609946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04979064
CAS1220699-06-8
SynonymsPF-04979064;  PF 04979064;  PF04979064.
Molecular FormulaC24H26N6O3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C
InChIInChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1
InChIKeyGACQNUHFDBEIQH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-04979064 (CAS 1220699-06-8) Kinase Inhibitor Procurement Specification and Baseline Overview


PF-04979064 (CAS 1220699-06-8) is an ATP-competitive, small-molecule dual kinase inhibitor targeting class I PI3Ks and mTOR, developed through structure-based drug design as a structurally differentiated backup candidate to the clinical-stage compound PF-04691502 [1]. Its molecular formula is C24H26N6O3, with a molecular weight of 446.50 g/mol [1]. The compound is characterized by a tricyclic imidazo[1,5]naphthyridine core, which distinguishes it chemically from the 4-methylpyridopyrimidinone series of its predecessor [1].

Why PI3K/mTOR Inhibitor Class Compounds Are Not Interchangeable: A Procurement Rationale for PF-04979064


Procurement of a generic PI3K/mTOR inhibitor is not a scientifically sound practice due to significant divergence in potency, kinase selectivity profiles, ADMET properties, and metabolic liabilities across different chemical series. PF-04979064 was specifically optimized to overcome the aldehyde oxidase (AO)-mediated metabolic clearance that plagued earlier tricyclic analogs, and its kinome selectivity and oral bioavailability profile in rats are distinct from other dual inhibitors such as BEZ235 and PF-04691502 [1]. The following quantitative evidence demonstrates that PF-04979064 occupies a specific, non-substitutable position within the PI3K/mTOR inhibitor landscape, making its procurement essential for experiments requiring its unique combination of biochemical and pharmacokinetic properties [1].

Quantitative Evidence Guide for PF-04979064: Differentiated Selection and Procurement Decisions


Structural Differentiation and Improved ADMET Profile Relative to PF-04691502

PF-04979064 is a structurally differentiated backup candidate to PF-04691502, developed to address metabolic liabilities associated with the tricyclic imidazo[1,5]naphthyridine series [1]. The lead optimization program specifically addressed high metabolic clearance mediated by aldehyde oxidase (AO) and cytochrome P450 enzymes, poor permeability, and poor solubility [1]. The key structural difference is the core scaffold: PF-04979064 is based on an imidazo[1,5]naphthyridine ring system, whereas PF-04691502 is derived from a 4-methylpyridopyrimidinone series [1].

Structure-Based Drug Design Lead Optimization ADMET Backup Candidate

Enzymatic Potency Comparison: Ki Values for PF-04979064 vs. PF-04691502

PF-04979064 demonstrates sub-nanomolar to low nanomolar enzymatic potency against its primary targets PI3Kα and mTOR. Its Ki for PI3Kα is 0.13 nM and for mTOR is 1.42 nM [1]. This compares favorably to its predecessor PF-04691502, which exhibits an IC50 of 1.6 nM for PI3Kα and 1.9 nM for mTOR [2]. This indicates that PF-04979064 offers an improved, or at least maintained, on-target potency while addressing the ADMET shortcomings of its predecessor.

Enzyme Inhibition Kinase Assay PI3K/mTOR Drug Discovery

Functional Cellular Potency: Comparison of pAKT Inhibition in Cellular Assays

PF-04979064 demonstrates potent cellular activity, inhibiting the phosphorylation of AKT at Serine 473 (pAKT) in BT20 human breast carcinoma cells with an IC50 of 9.1 nM [1]. This cellular potency is in line with, or better than, other advanced PI3K/mTOR dual inhibitors, such as PF-04691502, which was reported to have an IC50 of 31 nM in the same BT20 pAKT assay [2].

Cellular Assay pAKT BT20 Functional Activity

In Vivo Pharmacokinetic and Anti-Tumor Efficacy Profile in Rodent Models

PF-04979064 exhibits a robust pharmacokinetic profile in rats, with a clearance (Cl) of 19.3 mL/min/kg, a steady-state volume of distribution (Vdss) of 5.23 L/kg, a terminal half-life (T1/2) of 1.85 hours, and oral bioavailability (F%) of 61% [1]. In a U87MG human glioblastoma mouse xenograft model, once-daily oral administration of PF-04979064 achieved dose-dependent tumor growth inhibition (TGI), reaching 88% TGI at the highest tested dose [1].

Pharmacokinetics In Vivo Xenograft Tumor Growth Inhibition

Kinome Selectivity Profile Relative to Non-Selective Pan-Kinase Inhibitors

PF-04979064 demonstrates high kinome selectivity. When screened against a panel of 36 other kinases at a concentration of 1 µM, it showed less than 25% inhibition of any off-target kinase [1]. This high degree of selectivity minimizes the risk of off-target effects and ensures that observed biological phenotypes can be confidently attributed to PI3K/mTOR pathway inhibition.

Kinome Selectivity Off-Target Effects Specificity Chemical Probe

Procurement-Driven Application Scenarios for PF-04979064 in Oncology Research


In Vivo Studies of PI3K/mTOR-Driven Tumor Models Requiring High Oral Bioavailability

For researchers studying tumor growth in preclinical xenograft or genetically engineered mouse models (GEMMs), PF-04979064 is the preferred choice for long-term, once-daily oral dosing regimens. Its demonstrated rat oral bioavailability of 61% and robust tumor growth inhibition (88% TGI) in the U87MG mouse xenograft model [1] provide a clear advantage over less bioavailable analogs or compounds requiring intravenous administration. This makes it a highly practical and cost-effective tool for sustained pathway inhibition in vivo.

Mechanistic Studies Requiring a Highly Selective PI3K/mTOR Chemical Probe

In cellular signaling experiments aimed at dissecting the specific roles of PI3K and mTOR within a complex network, the use of a non-selective tool compound can lead to ambiguous results. PF-04979064's high kinome selectivity, evidenced by minimal inhibition (<25%) against a panel of 36 off-target kinases at 1 µM [1], ensures that observed effects, such as inhibition of pAKT (IC50 = 9.1 nM in BT20 cells [1]), are a direct consequence of on-target PI3K/mTOR blockade. Procuring PF-04979064 over a less selective alternative is essential for generating high-confidence, interpretable data.

Gastric Cancer Models Investigating Chemosensitization to 5-Fluorouracil

Recent studies have identified PF-04979064 as an effective modulator of 5-fluorouracil (5-FU) sensitivity in gastric cancer [2]. Specifically, PF-04979064 inhibited the growth, migration, and promoted apoptosis of gastric cancer cell lines AGS and HGC-27, and it enhanced their sensitivity to 5-FU [2]. For researchers exploring combination therapies or overcoming chemoresistance in gastric cancer, PF-04979064 offers a validated tool compound with specific activity in this disease context, distinguishing it from other PI3K/mTOR inhibitors that have not been characterized for this application.

Studies on Pulmonary Epithelial Cell Apoptosis and Autophagy in COPD Models

For investigations into chronic obstructive pulmonary disease (COPD) and the role of the PI3K/AKT/mTOR pathway in regulating alveolar epithelial cell fate, PF-04979064 has been validated as an effective inhibitor. In a mouse model of COPD induced by PM2.5 particulate matter, administration of PF-04979064 suppressed the protein expression of PI3K, p-AKT, and p-mTOR, leading to increased apoptosis and reduced autophagy of alveolar epithelial cells [3]. This specific validation in a pulmonary disease model provides a strong procurement rationale for respiratory biology researchers, differentiating PF-04979064 from less-characterized PI3K/mTOR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04979064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.